3-(M-tolyl)pyrrolidine-2-carboxylic acid

Hammett substituent constant aryl electronics structure–activity relationship

Research programs targeting ionotropic glutamate receptors or melanocortin-4 receptors often face bottlenecks in sourcing structurally defined, batch-consistent 3-arylpyrrolidine-2-carboxylic acid building blocks. 3-(M-Tolyl)pyrrolidine-2-carboxylic acid (CAS 1542525-95-0, ≥95% purity) directly addresses this gap as a constrained proline analog with a well-characterized meta-tolyl substituent (σₘ ≈ -0.07), enabling systematic electronic SAR profiling between the more electron-donating para-tolyl (σₚ ≈ -0.17) and electron-withdrawing aryl analogs. • Batch-to-batch consistency: Each lot verified by NMR, HPLC, and GC with full CoA documentation, supporting reproducible stoichiometric peptide coupling and foldamer assembly. • Defined stereochemical scaffold: 3-aryl substitution restricts backbone flexibility and pre-organizes the carboxylate pharmacophore for receptor engagement, with documented >5-fold shifts in GluK1/GluK3 subtype selectivity across aryl variants. • Supply reliability: Multiple pack sizes (50 mg-25 g) available with global ambient-temperature shipping; bulk and custom synthesis inquiries supported.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B13253212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(M-tolyl)pyrrolidine-2-carboxylic acid
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2CCNC2C(=O)O
InChIInChI=1S/C12H15NO2/c1-8-3-2-4-9(7-8)10-5-6-13-11(10)12(14)15/h2-4,7,10-11,13H,5-6H2,1H3,(H,14,15)
InChIKeyRWHQLPIVMHQXDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(M-Tolyl)pyrrolidine-2-carboxylic Acid – Identity and Procurement


3-(M-Tolyl)pyrrolidine-2-carboxylic acid (CAS 1542525-95-0; synonym: 3-(3-methylphenyl)pyrrolidine-2-carboxylic acid) is a 3-aryl-substituted pyrrolidine-2-carboxylic acid derivative belonging to the broader class of constrained proline analogs . With molecular formula C₁₂H₁₅NO₂ and molecular weight 205.25 g/mol, it features a meta-tolyl group at the 3-position of the pyrrolidine ring and a carboxylic acid at the 2-position, creating a scaffold that introduces both conformational restriction and aromatic functionality into peptide and small-molecule architectures . This compound serves as a versatile chiral building block in medicinal chemistry, particularly where the spatial orientation of the aromatic ring relative to the carboxylate governs target engagement, as demonstrated in structure–activity relationship (SAR) studies of closely related 3-arylpyrrolidine-2-carboxylic acid antagonists of ionotropic glutamate receptors (iGluRs) and melanocortin-4 receptor (MC4R) ligands [1][2].

Compound Class Constrained proline analog & chiral building block
Scaffold Feature 3-Aryl-pyrrolidine-2-carboxylate with meta-tolyl substitution
Research Context Supports iGluR and MC4R SAR studies requiring aryl electronics control

Why Meta-Tolyl Cannot Be Substituted by Positional Isomers


Within the 3-arylpyrrolidine-2-carboxylic acid family, the methyl substitution pattern on the phenyl ring is not a passive physicochemical parameter—it directly modulates both the electronic character of the aromatic system and the conformational preferences of the scaffold . The meta-methyl group in 3-(M-tolyl)pyrrolidine-2-carboxylic acid exerts a Hammett σₘ value of approximately −0.07, compared to σₚ ≈ −0.17 for the para-methyl analog (3-(p-tolyl)pyrrolidine-2-carboxylic acid, CAS 1507688-03-0), meaning the para isomer is significantly more electron-donating through resonance [1]. This electronic difference translates into altered π-stacking geometries, hydrogen-bond acceptor strengths, and oxidation potentials of the aromatic ring—all of which can shift binding affinities by orders of magnitude in targets sensitive to aryl electronics, as documented in iGluR SAR studies on analogous 3-carboxyphenyl-pyrrolidine scaffolds [2]. Furthermore, shifting the aryl substituent from the 3-position to the 5-position (as in 5-(m-tolyl)pyrrolidine-2-carboxylic acid, CAS 1270311-68-6) fundamentally reorients the aromatic ring relative to the carboxylic acid pharmacophore, altering the distance and angle between these two key recognition elements and thereby changing the molecular recognition profile .

Para-tolyl isomer Different Hammett electronic character (σₚ ≈ −0.17 vs σₘ ≈ −0.07) may shift binding affinity in aryl-sensitive targets
5-Aryl positional isomer Rearranged pharmacophore geometry (~2.3 Å longer aryl-carboxylate distance) alters binding mode incompatible with 3-aryl pocket
3-Carboxylate regioisomer Shifted carboxylate vector fails to mimic α-amino acid motif; cannot engage iGluR-like binding sites

Quantitative Differentiation vs. Closest Analogs


Meta- vs. Para-Methyl: Electronic Modulation and Target Recognition

3-(M-Tolyl)pyrrolidine-2-carboxylic acid bears a methyl group at the meta position, which exerts a Hammett σₘ constant of approximately −0.07 (inductive electron-donating only), whereas the para-methyl analog (3-(p-tolyl)pyrrolidine-2-carboxylic acid, CAS 1507688-03-0) benefits from resonance donation with σₚ ≈ −0.17 [1]. This 0.10-unit difference in the substituent constant means the para isomer is approximately 2.4-fold more electron-donating by resonance, which can alter binding affinity at receptors where aryl electronics contribute to molecular recognition. In published SAR on the related (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid scaffold, introducing a 4′-hydroxy substituent (σₚ ≈ −0.37) shifted GluK3 binding affinity from Ki > 10 μM to Ki = 0.87 μM—a greater than 10-fold change attributable to aryl electronic modulation [2]. While direct Ki data comparing the meta-tolyl and para-tolyl analogs of the target compound are not yet published, the established electronic difference predicts distinct pharmacological profiles in aryl-sensitive targets [1].

Electronic modulation (σ)
Cross-study comparable
Meta σₘ ≈ −0.07 vs para σₚ ≈ −0.17; Δσ = 0.10, ~2.4× resonance difference
Electronic shift may alter binding affinity >10-fold in aryl-sensitive receptors
Direct Ki comparison not yet published
Hammett substituent constant aryl electronics structure–activity relationship π-stacking

3-Aryl vs. 5-Aryl Scaffold Geometry and Pharmacophore Orientation

The target compound places the m-tolyl group at the 3-position of the pyrrolidine ring, adjacent to the carboxylic acid at the 2-position. This creates a vicinal aryl-carboxylate arrangement with a through-bond distance of approximately 1.5 Å (C2–C3 bond) and a dihedral angle constrained by the pyrrolidine ring pucker. In contrast, the 5-substituted positional isomer (5-(m-tolyl)pyrrolidine-2-carboxylic acid, CAS 1270311-68-6) separates the aryl and carboxylate groups by three bonds (C2–C3–C4–C5), yielding a through-bond distance of approximately 3.8 Å and significantly greater conformational flexibility . In the broader class of 3-arylpyrrolidine-2-carboxylic acid derivatives, this vicinal arrangement has been shown to be critical for iGluR antagonist activity: X-ray co-crystal structures of (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs bound to GluA2-LBD and GluK1-LBD reveal that the 3-aryl ring occupies a pocket that would be inaccessible to 5-aryl isomers, with the pyrrolidine-2-carboxylate moiety engaging the same residues as the natural ligand kainate [1]. Repositioning the aryl group to the 5-position would abolish this binding mode [1].

Scaffold geometry
Class-level inference
Through-bond aryl–CO₂H distance ~1.5 Å (3-aryl) vs ~3.8 Å (5-aryl)
3-Aryl placement essential for vicinal pocket engagement; 5-aryl incompatible
Based on published X-ray binding modes
positional isomerism pharmacophore geometry conformational constraint scaffold hopping

Lipophilicity Modulation by Methyl Substitution

3-(M-Tolyl)pyrrolidine-2-carboxylic acid (MW 205.25) incorporates a methyl group on the meta position of the phenyl ring, increasing its molecular weight by 14 g/mol and its calculated lipophilicity by approximately ΔclogP ≈ +0.5 relative to the unsubstituted 3-phenylpyrrolidine-2-carboxylic acid (MW 191.23, CAS 118758-48-8) [1]. This methyl-driven lipophilicity increase is consistent with the established methyl scan approach in medicinal chemistry, where a single methyl addition can enhance membrane permeability and alter target-binding kinetics [2]. In the melanocortin-4 receptor series of 3-arylpyrrolidine-2-carboxamides, aryl ring substitution directly modulated both binding affinity and functional activity, with certain substituted-aryl analogs achieving Ki values below 100 nM while the unsubstituted phenyl analog showed substantially weaker binding [3]. The methyl group also introduces a steric footprint that can fill hydrophobic sub-pockets inaccessible to the unsubstituted phenyl analog, as observed in iGluR ligand-binding domain structures where substituents at the 4′ and 5′ positions of the 3-aryl ring make differential contacts with receptor residues [4].

Lipophilicity shift
Cross-study comparable
ΔclogP ≈ +0.5 vs des-methyl analog; ΔMW +14.02
May improve membrane permeability and hydrophobic pocket complementarity
Estimated; experimental logP not reported
lipophilicity membrane permeability logP methyl scan

2-Carboxylate vs. 3-Carboxylate Regioisomer Differentiation

The target compound bears the carboxylic acid at the 2-position and the m-tolyl group at the 3-position of the pyrrolidine ring, creating a 1,2-relationship between these functional groups. The regioisomer trans-4-(m-tolyl)pyrrolidine-3-carboxylic acid (CAS 2103401-56-3) shifts both substituents: the carboxylic acid moves to the 3-position and the aryl to the 4-position, creating a 1,2-relationship with reversed attachment points and different stereochemical environment . This regioisomeric shift fundamentally alters the vector of the carboxylate relative to the pyrrolidine nitrogen and the aryl ring. In the iGluR antagonist series, the 2-carboxylate position is essential for mimicking the α-amino acid moiety of glutamate—X-ray structures confirm that the pyrrolidine-2-carboxylate of 3-aryl analogs superimposes with the α-carboxylate and α-amino groups of kainate in the ligand-binding domain, whereas a 3-carboxylate would project in a different trajectory and fail to engage the same polar residues [1]. Published endothelin receptor antagonist SAR on pyrrolidine-3-carboxylic acids demonstrates that the 3-carboxylate scaffold engages a distinct pharmacophore model, with selectivity profiles differing from 2-carboxylate series [2].

Carboxylate trajectory
Class-level inference
2-CO₂H mimics α-amino acid motif (RMSD
2-Carboxylate essential for kainate-like binding; regioisomer not interchangeable
X-ray overlay in iGluR LBD at 1.9 Å
Batch QC
Supplier specification review
95% purity; NMR, HPLC, GC documentation; free base & HCl salt forms
Multi-source sourcing supports lot-to-lot reproducibility in SAR
Specifications as of 2024; independent verification recommended
regioisomerism carboxylate position scaffold topology target engagement

Commercial Purity Specifications and Batch Reproducibility

3-(M-Tolyl)pyrrolidine-2-carboxylic acid is commercially available with a standard purity specification of 95% from multiple suppliers including Bidepharm (Product No. BD01026354) and Leyan (Product No. 1362446), with batch-level QC documentation provided including NMR, HPLC, and GC analyses . The hydrochloride salt form (CAS 1803566-15-5) is also available with 95%+ purity . In comparison, the para-tolyl analog (3-(p-tolyl)pyrrolidine-2-carboxylic acid hydrochloride, CAS 1507688-03-0) is listed at 95% purity by Sigma-Aldrich/Enamine (Product No. ENA457511514) . While purities are comparable across suppliers, the meta-tolyl compound benefits from multiple independent commercial sources with documented batch-specific analytical data, which supports procurement for repeatable SAR studies where lot-to-lot consistency is critical. The availability of both free base and hydrochloride salt forms offers flexibility in formulation and solubility optimization for biological assays .

Batch QC
Supplier specification review
95% purity; NMR, HPLC, GC documentation; free base & HCl salt forms
Multi-source sourcing supports lot-to-lot reproducibility in SAR
Specifications as of 2024; independent verification recommended
purity specification batch reproducibility quality control analytical characterization

Recommended Application Scenarios


iGluR Antagonist SAR with Defined Aryl Electronics

For research programs investigating ionotropic glutamate receptor antagonists based on the 3-arylpyrrolidine-2-carboxylate scaffold, 3-(M-tolyl)pyrrolidine-2-carboxylic acid provides a defined electronic profile (σₘ ≈ −0.07) that fills a specific niche between the more electron-donating para-tolyl analog (σₚ ≈ −0.17) and the electron-withdrawing substituted-phenyl analogs [1]. This compound enables systematic SAR studies probing the electronic requirements of the aryl-binding pocket, complementing existing data showing that aryl substituents can shift GluK1/GluK3 subtype selectivity by more than 5-fold [2].

MC4R Ligand Design with Conformational Constraint

The 3-arylpyrrolidine-2-carboxylic acid scaffold has been validated in MC4R agonist and antagonist programs, where the constrained proline analog restricts backbone flexibility and pre-organizes the pharmacophore for receptor engagement [3]. The meta-tolyl variant offers intermediate lipophilicity (estimated clogP ≈ +0.5 above the unsubstituted phenyl analog) and steric bulk that may enhance binding pocket complementarity while avoiding the excessive lipophilicity that can compromise aqueous solubility and pharmacokinetic profiles [1].

SrtA Inhibitor Fragment-Based Discovery

The 5-arylpyrrolidine-2-carboxylate motif has been identified as a privileged fragment for covalent and non-covalent SrtA inhibition in Staphylococcus aureus antivirulence programs [4]. While the 5-aryl isomer has been the primary focus, the 3-aryl isomer (3-(M-tolyl)pyrrolidine-2-carboxylic acid) offers an alternative scaffold geometry that may access different binding modes within the SrtA active site, particularly when the altered trajectory of the carboxylate pharmacophore is desirable for engaging catalytic residues from a distinct approach vector [4].

Chiral Building Block for Constrained Peptide Mimetics

As a 3-aryl-substituted proline analog with a carboxylic acid handle, this compound serves as a rigid, chiral building block for solid-phase peptide synthesis and foldamer construction . The meta-tolyl substitution introduces a sterically defined aromatic projection that can nucleate hydrophobic collapse or participate in edge-to-face π-interactions, while the carboxylic acid enables direct incorporation via standard coupling chemistry. The 95% purity specification with documented NMR, HPLC, and GC batch analysis supports its use in precise stoichiometric applications requiring defined stereochemistry .

Application
Selection Property
Validation Focus
iGluR antagonist SAR
Defined aryl electronic profile for pocket SAR
Subtype selectivity modulation (GluK1/GluK3 reported >5-fold shifts)
MC4R ligand design
Intermediate lipophilicity for binding pocket complementarity
Receptor engagement with constrained scaffold geometry
SrtA inhibitor fragment-based discovery
Alternative scaffold geometry for distinct active-site approach
Binding mode engagement of catalytic residues
Constrained peptide mimetics
Batch-specific QC data (NMR, HPLC, GC)
Stoichiometric solid-phase incorporation with defined stereochemistry
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